2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Overview
Description
The compound “2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium” is a turn-on fluorescent probe for the detection of carbon monoxide (CO)1. It has a molecular formula of C30H30NO4+ and a molecular weight of 468.571.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s available for purchase from various chemical suppliers, indicating that its synthesis is achievable12.Molecular Structure Analysis
The molecular structure of this compound is complex, with a xanthenyl group attached to an indolium group via an ethenyl bridge1. It also contains a propen-1-yloxy carbonyl group1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely to participate in reactions typical of xanthenes, indoliums, and carbonyl compounds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 468.571. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not readily available in the resources I found.
Scientific Research Applications
Fluorescence Imaging and Sensing
A novel near-infrared fluorescence off-on probe was developed using a derivative of 2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium. This probe has been applied for benzoyl peroxide (BPO) detection in samples and fluorescence imaging in living cells and zebrafish. Its high selectivity and sensitivity make it suitable for monitoring BPO in various biosystems and in vivo studies (Tian et al., 2017).
Neurofibrillary Tangle Visualization
2-Styrylindolium derivatives, related to the queried compound, have been used as probes for neurofibrillary tangles in Alzheimer's disease (AD) brain sections. These compounds demonstrate selective binding to neurofibrillary tangles in the presence of β-amyloid plaques, with excellent affinities to Tau-aggregates. Such probes offer potential in AD diagnosis and research (Gu et al., 2012).
Oxidative Stress Sensing
A near-infrared absorbing diboronate xanthene dye, structurally similar to the queried compound, was designed for photoacoustic imaging sensitive to reactive oxygen and nitrogen species. This probe's application in various biological contexts, including monitoring oxidative stress in cancer cells, demonstrates its versatility in biological research (Hariri et al., 2019).
Dye-Sensitized Solar Cells
Carboxylated cyanine dyes, structurally related to the queried compound, have been explored for improving the photoelectric conversion efficiency of dye-sensitized solar cells. The absorption spectra of these dyes broaden upon adsorption on a TiO2 electrode, leading to enhanced light-to-electricity conversion properties (Wu et al., 2009).
Photoconductive Materials
Compounds related to the queried chemical have been included in polymer composition films for enhancing photoconductivity in the near-IR range. These applications show the potential of such compounds in developing advanced photoconductive materials (Davidenko et al., 2004).
Safety And Hazards
Future Directions
The use of this compound as a fluorescent probe for CO detection suggests potential applications in environmental monitoring, industrial safety, and medical diagnostics1. Further research could explore these possibilities and potentially uncover new uses.
properties
IUPAC Name |
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO4/c1-5-17-33-29(32)34-23-15-13-21-18-22-10-8-9-20(28(22)35-26(21)19-23)14-16-27-30(2,3)24-11-6-7-12-25(24)31(27)4/h5-7,11-16,18-19H,1,8-10,17H2,2-4H3/q+1/b16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRMPWUNYRPST-JQIJEIRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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